

AB308 and zimberelimab mechanism of action

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Compound of Interest

Compound Name: ARC12

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An In-depth Technical Guide on the Core Mechanism of Action: AB308 and Zimberelimab

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting negative regulatory pathways that dampen anti-tumor immunity, these agents can unleash the body's own immune system to combat malignancies. This guide delves into the mechanisms of action of two such investigational agents: AB308, a novel anti-TIGIT monoclonal antibody, and zimberelimab, an anti-PD-1 monoclonal antibody. We will explore their individual roles in modulating immune responses, the scientific rationale for their combination, and the preclinical and clinical data that underpin their development.

Zimberelimab: Targeting the PD-1/PD-L1 Axis

Zimberelimab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody designed to block the programmed cell death protein 1 (PD-1) receptor.^{[1][2]} The PD-1 pathway is a cornerstone of immune homeostasis, but it is frequently co-opted by tumors to evade immune destruction.^{[3][4]}

Mechanism of Action

Activated T cells, which are crucial for killing cancer cells, express the PD-1 receptor on their surface. Many cancer cells, in turn, upregulate the expression of PD-1 ligands, primarily PD-L1

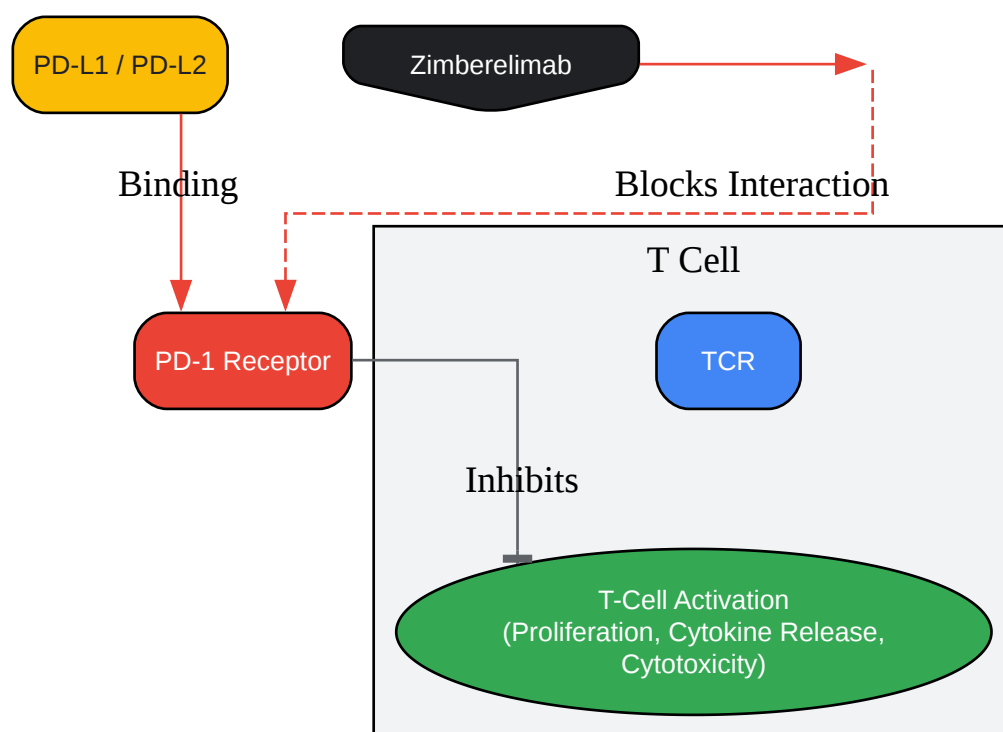
and PD-L2.[5] When PD-L1 or PD-L2 binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell activity, leading to:

- Reduced T-cell proliferation and activation.[5]
- Decreased production of essential cytokines like IL-2 and IFN- γ . [5]
- Inhibition of the T cell's cytotoxic (cell-killing) function.[5]
- Induction of T-cell "exhaustion," a state of dysfunction.

Zimberelimab functions by binding directly to the PD-1 receptor, physically preventing its interaction with PD-L1 and PD-L2.[1][2][6] This blockade effectively "releases the brakes" on the T cell, restoring its ability to recognize and mount a cytotoxic attack against tumor cells.[1][6]

Signaling Pathway

The interaction between PD-1 and its ligands initiates a downstream signaling cascade that inhibits T-cell function. By blocking this initial binding event, zimberelimab prevents the activation of this inhibitory cascade.



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Caption: Zimberelimab blocks the PD-1 receptor on T cells, preventing interaction with PD-L1/L2 on tumor cells and restoring T-cell-mediated anti-tumor activity.

AB308: Targeting the TIGIT Pathway

AB308 is a humanized, Fc-enabled IgG1 monoclonal antibody that targets the T-cell Immunoreceptor with Ig and ITIM domains (TIGIT).^{[7][8][9]} TIGIT is another critical inhibitory checkpoint that is expressed on key immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.^{[9][10][11][12]}

Mechanism of Action

The TIGIT pathway involves a competitive interplay between an inhibitory receptor (TIGIT) and an activating receptor, CD226 (also known as DNAM-1).^[13] Both receptors share the same ligands, primarily CD155 (also known as PVR) and CD112, which are often expressed on tumor cells and antigen-presenting cells (APCs).^{[10][11]}

- **Inhibitory Signal:** When CD155 binds to TIGIT, it delivers a powerful inhibitory signal that suppresses the function of T cells and NK cells.^[14] TIGIT can also indirectly suppress immune responses by causing APCs to produce the immunosuppressive cytokine IL-10.^{[12][15]}
- **Activating Signal:** Conversely, when CD155 binds to CD226, it provides a co-stimulatory signal that promotes T-cell and NK-cell activation and enhances their anti-tumor functions.^[7]

AB308 is designed to bind with high affinity to TIGIT, thereby blocking its interaction with CD155 and CD112.^{[7][9]} This action has a dual effect:

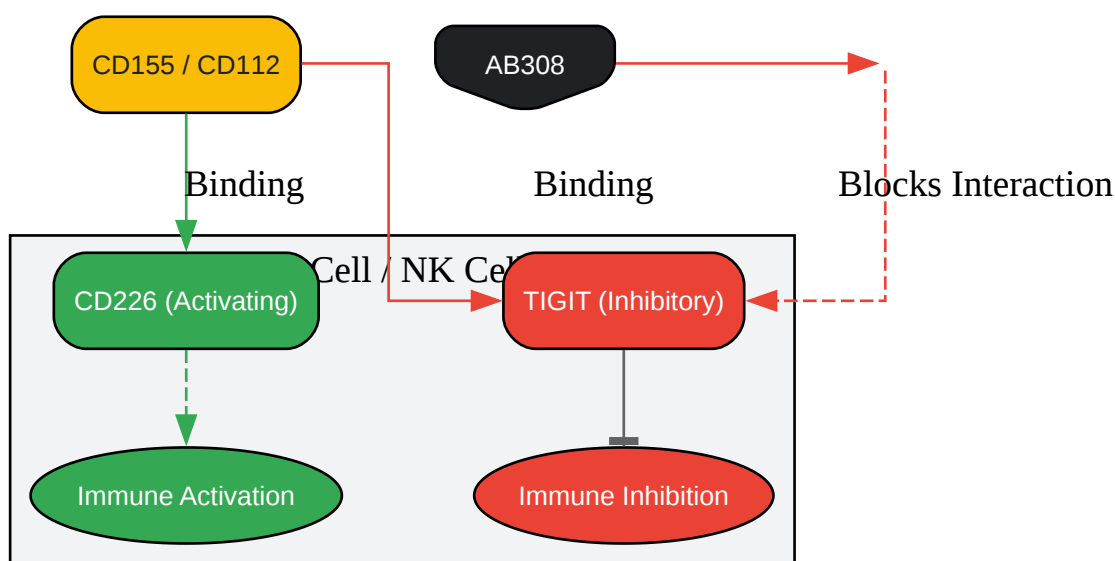
- It prevents the delivery of TIGIT-mediated inhibitory signals.^[14]
- It allows for increased binding of CD155 to the activating CD226 receptor, promoting a robust anti-tumor immune response.^{[7][9][16]}

Furthermore, as an Fc-enabled IgG1 antibody, AB308 has the potential to induce antibody-dependent cell-mediated cytotoxicity (ADCC).^{[9][13]} This means that AB308 can flag TIGIT-

expressing cells, such as the highly immunosuppressive Tregs within the tumor microenvironment, for destruction by NK cells.[9]

Signaling Pathway

AB308 intervenes in the competition between TIGIT and CD226, shifting the balance towards immune activation.



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Caption: AB308 blocks TIGIT, preventing inhibitory signals and promoting CD226-mediated activation of T cells and NK cells.

Rationale for Combination Therapy

The TIGIT and PD-1 pathways represent two distinct, and often co-expressed, mechanisms of immune resistance. Tumor-infiltrating lymphocytes that are exhausted often show high levels of both PD-1 and TIGIT expression.[15] Therefore, blocking only one of these pathways may be insufficient to fully reinvigorate the anti-tumor immune response.

By combining AB308 and zimberelimab, it is possible to achieve a synergistic effect. Dual blockade can more effectively reverse T-cell exhaustion and enhance the activity of both T cells and NK cells, leading to improved tumor control compared to monotherapy.[11] Preclinical

studies have shown that combining an anti-TIGIT antibody with an anti-PD-1 antibody results in greater tumor growth inhibition.[9]

Quantitative Data

Data from preclinical studies and early-phase clinical trials provide quantitative insights into the activity of AB308 and zimberelimab.

Table 1: Preclinical Characteristics of AB308

Parameter	Finding	Source
Binding Affinity	High binding affinity for human TIGIT.	[9]
Blocking Activity	Potently blocks the TIGIT-CD155 interaction.	[9][16]
FcyR Signaling	Induces Fcy receptor (FcyR)-mediated signaling.	[9][16]
ADCC Activity	Induces NK cell-driven ADCC against TIGIT-expressing target cells.	[9][16]
Functional Activity	Significantly increased IL-2 secretion by peripheral blood mononuclear cells, an effect enhanced by zimberelimab.	[9][16]

Table 2: Clinical Trial Information for AB308 and Zimberelimab Combination

Trial Identifier	Phase	Title	Interventions	Key Objectives
NCT04772989 (ARC-12)	Phase 1/1b	A Study to Evaluate AB308 in Combination With Zimberelimab in Participants With Advanced Malignancies.	AB308 (dose escalation) + Zimberelimab (360 mg Q3W or 480 mg Q4W).	Primary: Safety and tolerability. Secondary: Pharmacokinetic S, immunogenicity, objective response rate.[8]

Experimental Protocols

The characterization of AB308 and its combination with zimberelimab involves a range of in vitro and in vivo experimental protocols.

In Vitro Functional Assays

Objective: To evaluate the immunomodulatory activity of AB308 alone and in combination with zimberelimab.

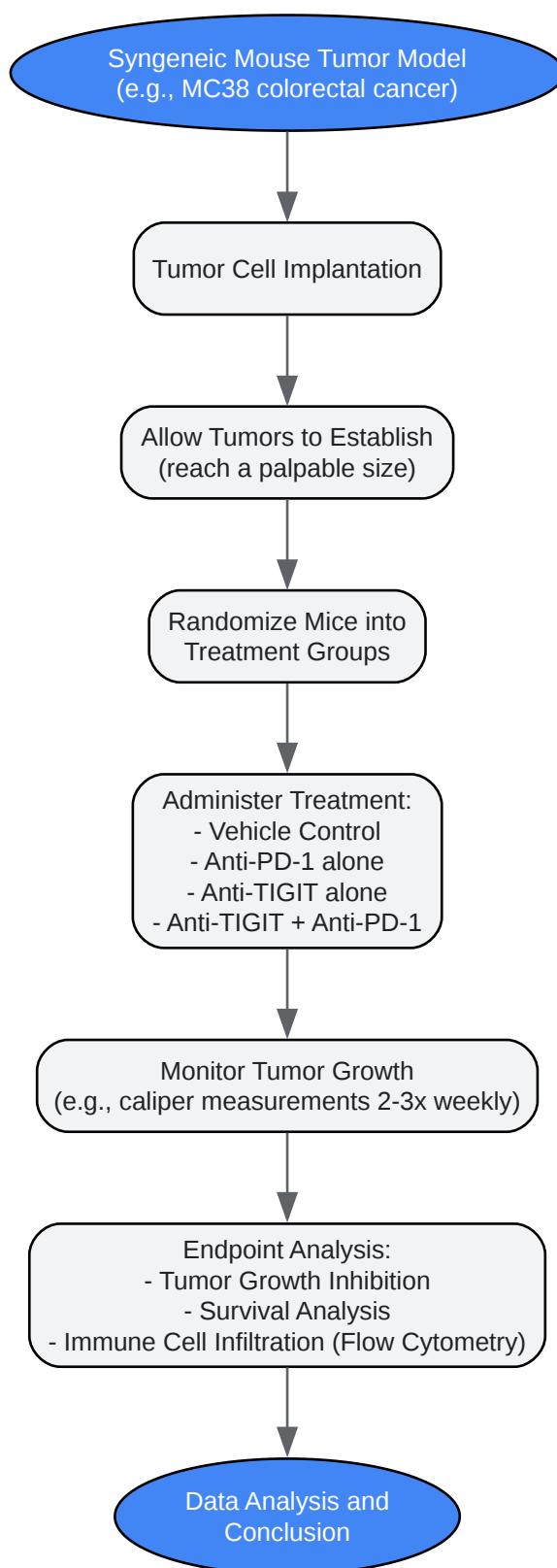
Methodology:

- Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
- Activation: PBMCs are activated using a superantigen, such as Staphylococcal enterotoxin A (SEA), to induce expression of immune checkpoints like TIGIT and PD-1.
- Treatment: Activated PBMCs are treated with AB308, zimberelimab, the combination of both, or an isotype control antibody.
- Analysis: After a set incubation period (e.g., 72 hours), the cell culture supernatant is collected.
- Readout: The concentration of cytokines, such as IL-2, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array. An increase in IL-2 secretion indicates enhanced T-cell activation.[9]

Preclinical In Vivo Tumor Models

Objective: To assess the anti-tumor efficacy of combination therapy in a living organism.

Methodology Workflow:



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